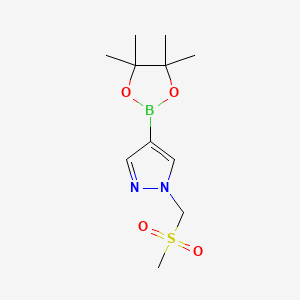
(R)-1-(2-nitrophenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-1-(2-nitrophenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1431699-56-7 . It has a molecular weight of 202.64 and its IUPAC name is ®-1-(2-nitrophenyl)ethan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “®-1-(2-nitrophenyl)ethanamine hydrochloride” is 1S/C8H10N2O2.ClH/c1-6(9)7-4-2-3-5-8(7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m1./s1 . The InChI key is HFXVLGOYQIKRTO-FYZOBXCZSA-N .Physical And Chemical Properties Analysis
“®-1-(2-nitrophenyl)ethanamine hydrochloride” is a solid . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Environmental Impact and Analytical Applications
Nitrophenols, including 2-nitrophenol, are significant in environmental science due to their occurrence as pollutants and their roles in atmospheric chemistry. Harrison et al. (2005) reviewed the atmospheric occurrence of nitrophenols, highlighting their formation through direct emissions from combustion processes and secondary formation in the atmosphere. These compounds' environmental presence, detection, and quantification using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) underscore their analytical importance (Harrison et al., 2005).
Biochemical and Pharmacological Research
Photosensitive protecting groups are pivotal in synthetic chemistry for the temporary modification of reactive or functional groups during the synthesis of complex molecules. Amit et al. (1974) reviewed the use of photosensitive protecting groups, including nitrophenyl derivatives, demonstrating their potential in facilitating synthetic processes in medicinal chemistry (Amit et al., 1974). The application in synthesizing bioactive molecules suggests a research avenue for (R)-1-(2-nitrophenyl)ethanamine hydrochloride as a building block or intermediate.
Water Technology and Nitrosamines
Nitrosamines in water technology represent a critical area of study due to their health implications. Nawrocki and Andrzejewski (2011) provided an overview of issues related to the presence of nitrosamines in water, including N-nitrosodimethylamine (NDMA), highlighting the importance of understanding nitrosamine formation mechanisms and removal methods (Nawrocki & Andrzejewski, 2011). Research into (R)-1-(2-nitrophenyl)ethanamine hydrochloride could explore its role in nitrosamine formation or as a model compound in studying nitrosamine removal techniques.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Mode of Action
A related compound, α-(2-nitrophenyl)ketones, has been studied . The reaction proceeds via photoinduced oxygen transfer from the nitro group to the benzylic position, forming an α-hydroxyketone having a nitroso group . This could provide some insight into the potential interactions of ®-1-(2-nitrophenyl)ethanamine hydrochloride with its targets.
Biochemical Pathways
Based on its structural similarity to α-(2-nitrophenyl)ketones, it might be involved in the formation of cyclic hydroxamates .
properties
IUPAC Name |
(1R)-1-(2-nitrophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6(9)7-4-2-3-5-8(7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXVLGOYQIKRTO-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1[N+](=O)[O-])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-nitrophenyl)ethanamine hydrochloride | |
CAS RN |
1431699-56-7 |
Source


|
| Record name | Benzenemethanamine, α-methyl-2-nitro-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431699-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B568939.png)

![6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine](/img/structure/B568943.png)



